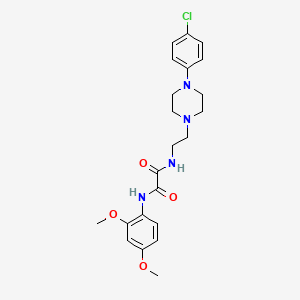

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2,4-dimethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O4/c1-30-18-7-8-19(20(15-18)31-2)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)17-5-3-16(23)4-6-17/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHGHYRHOKZDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. Its structure incorporates a piperazine moiety, which is known for its diverse biological activities, particularly in the realm of neuropharmacology. This article provides a detailed examination of the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- 4-Chlorophenyl Group : Enhances lipophilicity and receptor binding affinity.

- Dimethoxyphenyl Group : May influence the compound's interaction with various receptors.

The molecular formula is , with a molecular weight of 430.9 g/mol.

Preliminary studies suggest that this compound exhibits significant interactions with neurotransmitter receptors, particularly:

- Dopamine Receptors : The compound shows high affinity for the dopamine D4 receptor (IC50 = 0.057 nM), indicating potential utility in treating psychiatric disorders such as schizophrenia and depression .

- Serotonin Receptors : Its structural modifications may allow for selective binding to serotonin receptors, which could contribute to antidepressant effects .

Pharmacological Effects

Research indicates that derivatives of this compound have demonstrated various pharmacological effects:

- Antipsychotic Activity : Compounds similar to this compound have been shown to possess antipsychotic properties through their action on dopamine receptors.

- Enzyme Inhibition : Some studies have reported enzyme inhibitory activities, which could be beneficial in treating conditions like Alzheimer's disease .

- Antibacterial Activity : Certain derivatives exhibit antibacterial properties, suggesting potential applications in infectious diseases.

Case Studies and Research Findings

- Study on Dopamine Receptor Binding :

- In Vitro Evaluations :

-

Comparative Analysis with Other Compounds :

- A comparative analysis table highlights the unique aspects of this compound against other known pharmacological agents:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Piperazine with dimethoxyphenyl | High affinity for dopamine D4 receptor | Selective binding profile |

| Trazodone | Benzodiazepine derivative | Antidepressant activity | Multi-target action on serotonin receptors |

| Aripiprazole | Atypical antipsychotic | Partial agonist at dopamine D2 receptors | Unique mechanism reducing side effects |

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Key Observations :

Oxalamide Flavoring Agents

Key Observations :

- S336 shares the 2,4-dimethoxybenzyl group with the target compound but replaces the piperazine-ethyl chain with a pyridinylethyl group. This substitution likely enhances its flavor-enhancing properties by interacting with taste receptors (e.g., TAS1R1/TAS1R3) .

- S336 has a well-established safety profile with a NOEL of 100 mg/kg bw/day and regulatory approval in food products . The target compound’s toxicological data are absent in the evidence.

Antimicrobial and Antiviral Oxalamides

Key Observations :

- The 4-chlorophenyl group in GMC-3 is structurally similar to the target compound, but the isoindolinedione substituent likely enhances antimicrobial activity via hydrophobic interactions .

- Antiviral compound 13 demonstrates that oxalamides with heterocyclic groups (e.g., thiazole) can target viral entry mechanisms . The target compound’s piperazine group may offer similar versatility but requires validation.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.